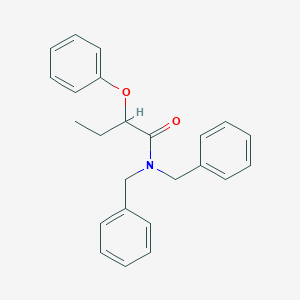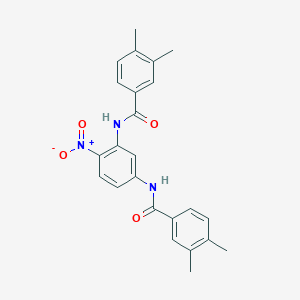
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) is a complex organic compound with the molecular formula C24H23N3O4 and a molecular weight of 417.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, amide, and benzoyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) typically involves multi-step organic reactions. One common method includes the following steps:
Acylation: The addition of an acyl group to form the benzoyl derivative.
Amidation: The formation of the amide bond between the benzoyl derivative and the amine group.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) exerts its effects involves interactions with specific molecular targets and pathways. The nitro and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) derivatives
Uniqueness
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-nitrophenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-5-7-18(11-16(14)3)23(28)25-20-9-10-22(27(30)31)21(13-20)26-24(29)19-8-6-15(2)17(4)12-19/h5-13H,1-4H3,(H,25,28)(H,26,29) |
Clé InChI |
IUHVWHLUTSAJPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B331228.png)
![2-(4-Chlorophenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B331229.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B331230.png)
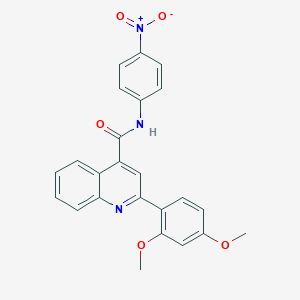
![6-(5-Methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331233.png)
![N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B331235.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331240.png)
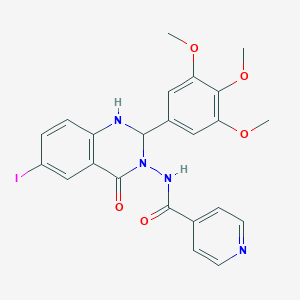
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B331242.png)
![10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331244.png)
![2-[(3-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331245.png)
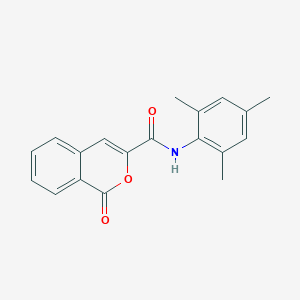
![3-[(4-methyl-1-piperazinyl)carbonyl]-1H-isochromen-1-one](/img/structure/B331248.png)
